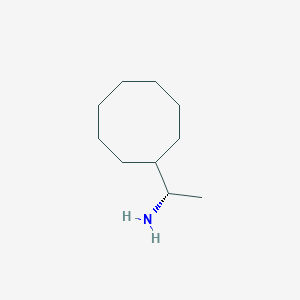
3-(Tert-butylsulfanyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butylsulfanyl)azetidine typically involves the cyclization of suitable precursors. One common method is the reaction of tert-butylthiol with azetidine derivatives under basic conditions. Another approach involves the use of azetidine-3-carboxylic acid derivatives, which can be converted to the desired product through a series of functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Tert-butylsulfanyl)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form open-chain amines.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Tert-butylsulfanyl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butylsulfanyl)azetidine involves its interaction with specific molecular targets. The strained ring structure allows it to act as a reactive intermediate in various biochemical pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors.
Comparación Con Compuestos Similares
Azetidine: The parent compound without the tert-butylsulfanyl group.
3-(Methylsulfanyl)azetidine: A similar compound with a methylsulfanyl group instead of a tert-butylsulfanyl group.
3-(Phenylsulfanyl)azetidine: A compound with a phenylsulfanyl group.
Uniqueness: 3-(Tert-butylsulfanyl)azetidine is unique due to the presence of the bulky tert-butylsulfanyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it distinct from other azetidine derivatives and potentially more suitable for specific applications .
Propiedades
Fórmula molecular |
C7H15NS |
|---|---|
Peso molecular |
145.27 g/mol |
Nombre IUPAC |
3-tert-butylsulfanylazetidine |
InChI |
InChI=1S/C7H15NS/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3 |
Clave InChI |
NFLJCFUHYCGQGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



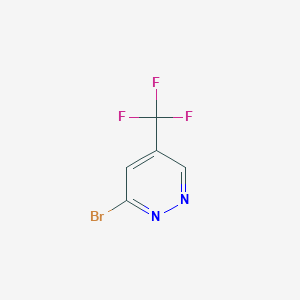
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
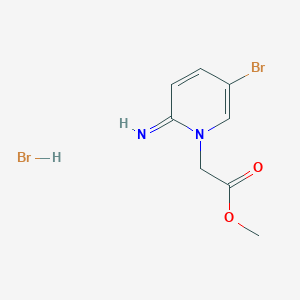
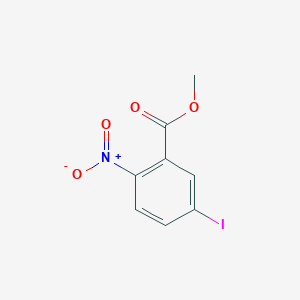
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
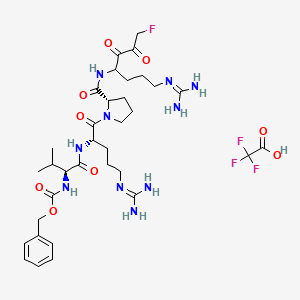

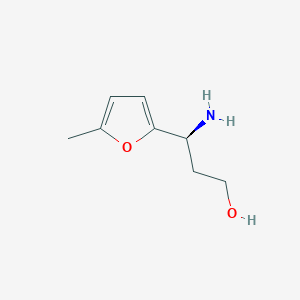
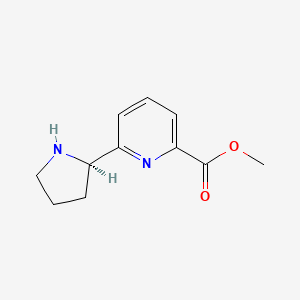

![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
